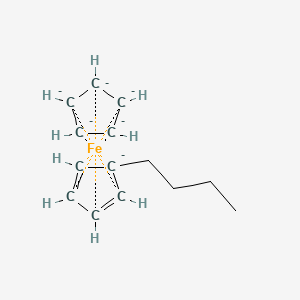![molecular formula C23H31NO2 B13911433 Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine](/img/structure/B13911433.png)
Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,4R)-N,N-Dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine is a chiral amine compound characterized by the presence of a cyclohexane ring substituted with a dibenzylamine group and a 2-methoxyethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-N,N-Dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the cyclohexane ring, which is then functionalized with the 2-methoxyethoxy group.
Amine Introduction: The dibenzylamine group is introduced through a nucleophilic substitution reaction, where the amine attacks an electrophilic carbon on the cyclohexane ring.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to isolate the (1R,4R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(1R,4R)-N,N-Dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dibenzylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or secondary amines.
Substitution: Various substituted cyclohexane derivatives.
科学的研究の応用
(1R,4R)-N,N-Dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of chiral amines with biological targets.
Industrial Applications: The compound is used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (1R,4R)-N,N-Dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine involves its interaction with specific molecular targets. The dibenzylamine group can interact with enzymes or receptors, modulating their activity. The 2-methoxyethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
類似化合物との比較
Similar Compounds
(1R,4R)-4-(2-methoxyethoxy)cyclohexan-1-amine: Lacks the dibenzylamine group, making it less versatile in medicinal chemistry applications.
N,N-Dibenzylcyclohexanamine: Lacks the 2-methoxyethoxy group, which may affect its solubility and bioavailability.
Uniqueness
(1R,4R)-N,N-Dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine is unique due to the presence of both the dibenzylamine and 2-methoxyethoxy groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound in various research and industrial applications.
特性
分子式 |
C23H31NO2 |
|---|---|
分子量 |
353.5 g/mol |
IUPAC名 |
N,N-dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine |
InChI |
InChI=1S/C23H31NO2/c1-25-16-17-26-23-14-12-22(13-15-23)24(18-20-8-4-2-5-9-20)19-21-10-6-3-7-11-21/h2-11,22-23H,12-19H2,1H3 |
InChIキー |
XVMNBZCDEXAKER-UHFFFAOYSA-N |
正規SMILES |
COCCOC1CCC(CC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





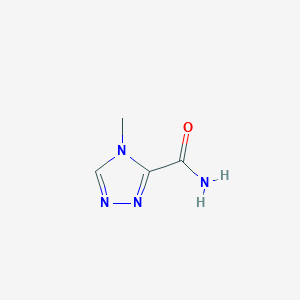
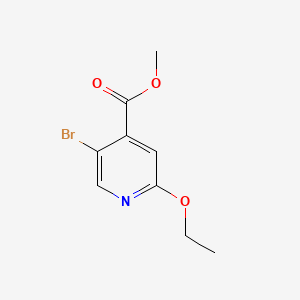


![Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate](/img/structure/B13911395.png)
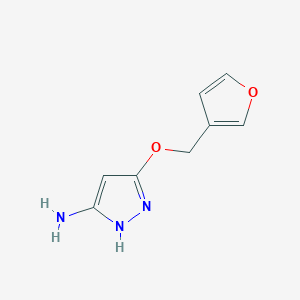
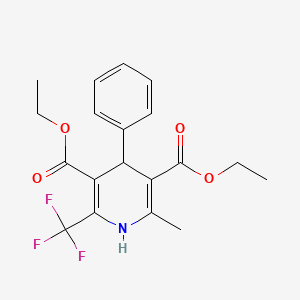
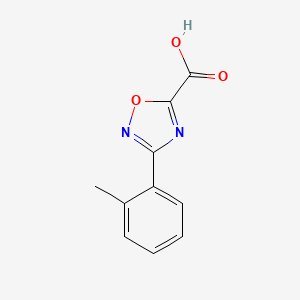
![2-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)acetonitrile](/img/structure/B13911406.png)
